7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15232544
Molecular Formula: C24H23ClN2O4
Molecular Weight: 438.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23ClN2O4 |
|---|---|
| Molecular Weight | 438.9 g/mol |
| IUPAC Name | 7-chloro-2-(3-morpholin-4-ylpropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H23ClN2O4/c25-17-7-8-19-18(15-17)22(28)20-21(16-5-2-1-3-6-16)27(24(29)23(20)31-19)10-4-9-26-11-13-30-14-12-26/h1-3,5-8,15,21H,4,9-14H2 |
| Standard InChI Key | BNTWMTBPYPZMJE-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5 |
Introduction
7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The molecular structure features a chromeno ring fused with a pyrrole moiety, further substituted by a morpholine group and a chloro atom, contributing to its pharmacological properties.
Synthesis Methods
The synthesis of 7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions. One effective method includes the reaction of 3-formylchromones with isocyanides and azodicarboxylates, leading to the formation of the desired chromeno-pyrrole skeleton. This approach is advantageous due to its high efficiency and the ability to introduce various substituents under mild conditions.
| Synthesis Method | Reagents | Conditions |
|---|---|---|
| Multicomponent Reaction | 3-formylchromones, isocyanides, azodicarboxylates | Ethanol or acetonitrile, controlled temperature |
| One-pot Reaction Strategy | Various starting materials | Solvents like ethanol or acetonitrile, controlled temperature |
Chemical Reactivity
The reactivity of this compound is influenced by both electronic effects from the chloro group and steric hindrance from the morpholine substituent. This balance allows for selective reactions under controlled conditions. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl groups in the pyrrole and chromene structures can undergo various reactions such as nucleophilic addition.
Biological Activities and Potential Applications
Research into similar compounds suggests potential applications in treating conditions like cancer or neurological disorders due to their ability to modulate critical biological pathways. The presence of the morpholine group suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Chloroquinoline | Chloro group and quinoline structure | Antimicrobial |
| 4-Morpholinoquinoline | Morpholine attached to a quinoline core | Anticancer |
| Chromeno-pyrrole derivative | Similar chromene-pyrrole framework | Anti-inflammatory |
Analytical Techniques
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into functional groups and structural integrity. These techniques are crucial for confirming the structure and purity of the compound.
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